Cyhalothrin

Description

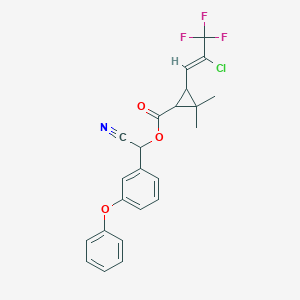

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023997 | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

68085-85-8, 91465-08-6 | |

| Record name | Cyhalothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68085-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Méthodes De Préparation

Raw Materials and Initial Reaction Steps

The synthesis begins with 3,3-dimethyl-4-pentenoic acid methyl ester and 1,1,1-trifluorotrichloroethane as primary reactants. Under nitrogen protection, these compounds undergo an addition reaction in tert-butanol solution, catalyzed by cuprous chloride (CuCl) and ethanolamine at reflux conditions (5–15 hours). Excess solvents are recovered via distillation, yielding an intermediate product purified through vacuum distillation (136–142°C at 15 mmHg).

Cyclization in Loop Reactor

The intermediate is premixed with dimethylformamide (DMF) and potassium tert-butoxide (30–60 wt% of the intermediate mass) before entering a loop reactor cooled to -15°C. This reactor operates at -20°C to -5°C and 0.08–0.3 MPa , enabling continuous reaction with enhanced heat and mass transfer. The loop reactor design reduces reaction time to 3–5 hours (vs. 8–12 hours in batch reactors) and achieves a 97% cis-to-trans ratio in the cyclized product.

Table 1: Cyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | -20°C to -5°C |

| Pressure | 0.08–0.3 MPa |

| Catalyst | Potassium tert-butoxide |

| Solvent System | DMF + tert-butanol |

| Conversion Efficiency | 97% cis-to-trans ratio |

Saponification and Acidification

The cyclized product undergoes saponification with 30% NaOH or KOH in the presence of quaternary ammonium phase-transfer catalysts (e.g., benzyltriethylammonium chloride) at 98–105°C. Subsequent acidification with HCl yields lambda-cyhalothrin acid , which is purified via recrystallization to ≥98.5% purity.

Condensation-Epimerization Method for Beta-Cyhalothrin

Synthesis of Dichlorochrysanthemum Acyl Chloride

Starting with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid , the method uses DMF (0.5–1.5 wt%) and n-hexane (1–1.5x mass) to facilitate reaction with thionyl chloride (1–1.5x molar ratio). The mixture is heated to form dichlorochrysanthemum acyl chloride , with excess thionyl chloride removed via vacuum distillation.

Condensation with 3-Phenoxy-4-Fluorobenzaldehyde

The acyl chloride reacts with 3-phenoxy-4-fluorobenzaldehyde and sodium cyanide (1–1.5x molar ratio) in n-hexane, catalyzed by methyltrioctylammonium chloride (0.1 wt%) at 15–18°C. This yields a cyhalothrin condensation compound , washed and desalted to remove impurities.

Table 2: Condensation Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 15–18°C |

| Catalyst | Methyltrioctylammonium chloride |

| Solvent | n-Hexane |

| Reaction Time | 4–5 hours (addition) + 2 hours (incubation) |

Epimerization to Lambda-Cyhalothrin

The condensation product undergoes epimerization using a composite catalyst (triethylamine:diisopropylamine = 4:6 ) at 25°C for 12–13 hours, followed by seeding with lambda-cyhalothrin crystals (0.5 wt%) at 10–20°C for 72–96 hours. This step achieves ≥95% epimerization efficiency , bypassing the need for isopropanol and simplifying solvent recovery.

Comparative Analysis of Methodologies

Efficiency and Yield

-

Loop Reactor Method : Achieves 97% cyclization efficiency and reduces energy consumption by 30% compared to batch reactors.

-

Condensation-Epimerization : Yields 95% pure lambda-cyhalothrin with 20% lower solvent usage.

Table 3: Method Comparison

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La cyhalothrine a une large gamme d'applications de recherche scientifique. En agriculture, elle est utilisée comme pesticide pour lutter contre les insectes ravageurs et protéger les cultures. En biologie, la cyhalothrine est étudiée pour ses effets sur divers organismes, y compris sa toxicité pour les poissons et les invertébrés aquatiques. En médecine, la cyhalothrine est utilisée dans des applications vétérinaires pour lutter contre les ectoparasites tels que les tiques et les acariens. De plus, la cyhalothrine est utilisée dans l'industrie pour le développement de nanoformulations qui améliorent l'efficacité et la sécurité environnementale des pesticides.

Mécanisme d'action

La cyhalothrine exerce ses effets en perturbant le fonctionnement du système nerveux des insectes. Elle agit comme une excitotoxine axonale à action rapide en empêchant la fermeture des canaux sodiques voltage-dépendants dans les membranes axonales. Cette perturbation conduit à des impulsions nerveuses continues, ce qui entraîne une paralysie et la mort de l'insecte. L'efficacité de la cyhalothrine est influencée par la température et d'autres facteurs environnementaux.

Applications De Recherche Scientifique

Agricultural Applications

Cyhalothrin is primarily applied in agriculture to control insect pests that threaten crop yields. It is effective against a variety of pests, including caterpillars, aphids, and beetles.

Crop Protection

- Crops Treated : this compound is used on crops such as cotton, soybeans, corn, and various fruits and vegetables.

- Application Methods : It can be applied through foliar sprays, soil treatments, or seed treatments.

| Crop Type | Common Pests Controlled | Application Rate (g/ha) |

|---|---|---|

| Cotton | Helicoverpa zea (corn earworm) | 5-10 |

| Soybeans | Aphis glycines (soybean aphid) | 7.5 |

| Corn | Spodoptera frugiperda (fall armyworm) | 5-10 |

| Fruits (Citrus) | Diaphorina citri (Asian citrus psyllid) | 10 |

Residue Studies

Research indicates varying residue levels of this compound on crops post-application. A study conducted in Thailand revealed significant differences in residue levels across different pesticide applications, emphasizing the need for monitoring to ensure food safety .

Public Health Applications

This compound is also employed in vector control programs aimed at managing disease-carrying insects such as mosquitoes.

Vector Control

- Target Insects : Primarily used against mosquitoes that transmit diseases like malaria and dengue fever.

- Application Techniques : Often applied in indoor residual spraying (IRS) or as space sprays.

A study demonstrated the effectiveness of this compound in controlling mosquito populations in urban settings, significantly reducing the incidence of mosquito-borne diseases .

Toxicological Studies

Understanding the toxicological effects of this compound is crucial for assessing its safety for humans and the environment.

Human Exposure Studies

Research has shown that farmworkers are at risk of exposure during application due to inhalation or skin contact. A study focused on the toxicokinetics of this compound indicated that proper protective measures are essential to minimize health risks associated with occupational exposure .

Environmental Impact

This compound poses risks to non-target organisms, including beneficial insects like bees. Field trials have shown that high application rates can lead to significant mortality in non-target species .

Nephrotoxicity in Rats

A controlled study evaluated the nephrotoxic effects of this compound on male rats over three weeks. Results indicated increased levels of malondialdehyde (MDA) and protein carbonyls, suggesting oxidative stress and potential kidney damage . Co-administration with Vitamin C showed protective effects against these changes.

Transgenerational Effects on Houseflies

Another study explored the transgenerational effects of this compound on houseflies (Musca domestica). The findings revealed decreased fecundity and longevity in treated populations compared to controls, indicating potential long-term impacts on insect populations .

Mécanisme D'action

Cyhalothrin exerts its effects by disrupting the functioning of the nervous system in insects. It acts as a fast-acting axonic excitotoxin by preventing the closure of voltage-gated sodium channels in axonal membranes . This disruption leads to continuous nerve impulses, resulting in paralysis and death of the insect. The effectiveness of this compound is influenced by temperature and other environmental factors .

Comparaison Avec Des Composés Similaires

Table 1: Physicochemical Properties of Selected Pyrethroids

| Compound | Water Solubility (mg/L) | log Kow | Soil Half-Life (Days) |

|---|---|---|---|

| Lambda-Cyhalothrin | 0.004–0.01 | 7.0 | 2.8–10.7* |

| Cypermethrin | 0.009 | 6.6 | 8–11 |

| Deltamethrin | 0.002 | 4.6 | 15–38 |

| Permethrin | 0.006 | 6.1 | 30–90 |

*Soil type and temperature dependent .

Efficacy Against Target Pests

- Lambda-Cyhalothrin vs. Dichlorvos : In cucurbit crops, lambda-cyhalothrin and dichlorvos showed comparable efficacy against Bactrocera cucurbitae, reducing fruit infestation by >70%. However, lambda-cyhalothrin’s residual activity persists longer due to stronger soil adsorption .

- Lambda-Cyhalothrin vs. Neem-Based Products : Neem extracts provided comparable pest control but required frequent reapplication, whereas lambda-cyhalothrin achieved sustained protection at lower doses .

Table 2: Efficacy of Pyrethroids in Laboratory Bioassays

| Compound | LC50 (µg/mL) | Target Pest | Reference |

|---|---|---|---|

| Lambda-Cyhalothrin | 0.57 | Spodoptera litura | |

| Fenvalerate | 1.02 | Spodoptera litura | |

| Permethrin | 0.73 | Rat Liver Mitochondria |

Toxicity Profiles

- Mammalian Toxicity : Lambda-cyhalothrin inhibits mitochondrial complex I in rat liver cells (IC50 = 0.57 µM), surpassing permethrin (IC50 = 0.73 µM) in potency . However, it exhibits lower acute oral toxicity (LD50 = 79 mg/kg in rats) compared to deltamethrin (LD50 = 31 mg/kg) .

- Detoxification Pathways : SlGSTD1, a glutathione S-transferase in Spodoptera litura, metabolizes lambda-cyhalothrin and fenvalerate, but silencing this enzyme increased lambda-cyhalothrin toxicity by 3.5-fold .

Table 3: Comparative Toxicity of Pyrethroids

| Compound | Acute Oral LD50 (Rat, mg/kg) | Aquatic Toxicity (LC50, Fish, µg/L) |

|---|---|---|

| Lambda-Cyhalothrin | 79 | 0.3–1.2 |

| Deltamethrin | 31 | 0.2–0.5 |

| Cypermethrin | 250 | 0.4–1.8 |

Environmental Degradation and Persistence

- Soil Degradation : Lambda-cyhalothrin degrades faster in mineral soils (half-life = 2.8–4.2 days at 25–35°C) than in peat soils (half-life = 5.0–10.7 days) due to higher microbial activity and lower organic carbon content . In contrast, cypermethrin persists for 8–11 days across soil types .

- Temperature Sensitivity : A 10°C increase (15°C to 25°C) accelerated lambda-cyhalothrin degradation by 1.3–1.4× in mineral soils, while peat soils showed reduced degradation efficiency at 35°C, likely due to microbial stress .

Table 4: Degradation Kinetics in Different Soils

| Soil Type | Degradation Rate (k, day<sup>−1</sup>) | Half-Life (Days) at 25°C |

|---|---|---|

| Mineral Soil | 0.164–0.223 | 2.8–4.2 |

| Peat Soil | 0.065–0.140 | 5.0–10.7 |

Metabolic Pathways and Byproducts

Lambda-cyhalothrin is degraded via hydrolysis of ester bonds and cleavage of diaryl groups, forming metabolites like 3-phenoxyphenyl acetonitrile. This dual pathway, observed in Bacillus thuringiensis strain ZS-19, distinguishes it from permethrin, which undergoes ester hydrolysis alone .

Activité Biologique

Cyhalothrin, a synthetic pyrethroid insecticide, is widely used in agriculture for pest control due to its potent biological activity against a variety of insect species. This article delves into the biological mechanisms, toxicological effects, and environmental implications of this compound, supported by case studies and research findings.

This compound is characterized by its pyrethroid structure, which enhances its stability and efficacy compared to natural pyrethrins. The primary mechanism of action involves the disruption of sodium channels in the neuronal membranes of insects, leading to prolonged depolarization and subsequent paralysis. This neurotoxic effect is responsible for its effectiveness as an insecticide.

Acute and Chronic Toxicity

-

Acute Toxicity :

- The median lethal dose (LD50) for this compound varies among species. For example, studies indicate that the LD50 for rats is approximately 50-150 mg/kg when administered orally .

- Symptoms of acute exposure in humans include facial tingling, skin irritation, and systemic effects like hyperglycemia due to pancreatic stress .

-

Chronic Toxicity :

- Long-term exposure studies have shown that this compound can lead to significant metabolic disturbances. For instance, a study on adult albino rats revealed that subacute exposure resulted in elevated serum glucose levels and reduced insulin secretion, indicative of potential diabetes-like symptoms .

- In reproductive toxicity studies, no significant effects on fertility were observed in rats even at high doses (up to 100 mg/kg), although decreased body weight gains were noted .

Case Studies

- A case report documented an incident of occupational poisoning where workers exposed to this compound exhibited respiratory distress and neurological symptoms . This highlights the importance of monitoring and controlling exposure levels in agricultural settings.

- Another study reported a rare case of lambda-cyhalothrin ingestion leading to severe acute poisoning symptoms, emphasizing the need for immediate medical intervention in such scenarios .

Environmental Impact

This compound's environmental persistence varies based on conditions:

- Soil Half-Life : Approximately 30 days, with degradation influenced by microbial activity .

- Aquatic Toxicity : Highly toxic to aquatic organisms; LC50 values range from 0.078 to 2.3 µg/L for fish . This necessitates careful application practices to mitigate runoff into water bodies.

Metabolism and Biomonitoring

Research indicates that this compound undergoes extensive metabolism in mammals through processes such as ester hydrolysis and oxidation. The metabolites are often monitored as biomarkers of exposure in occupational settings . A toxicokinetic model developed from recent studies provides insights into how this compound behaves in biological systems, aiding risk assessment efforts for workers exposed to this compound .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Mechanism | Disruption of sodium channels in neurons |

| Acute Toxicity (LD50) | 50-150 mg/kg (rats) |

| Chronic Effects | Hyperglycemia, reduced insulin levels |

| Environmental Half-Life | Soil: ~30 days; Water: <30 days |

| Aquatic Toxicity | LC50: 0.078-2.3 µg/L for fish |

Q & A

Q. What experimental design is recommended for assessing this compound toxicity in insect populations?

-

Methodology : Apply Abbott’s formula:

where = % survival in untreated controls, = % survival in treated samples. Include replicates to account for natural mortality and use probit analysis to calculate LC50 values .

-

Statistical validation : Ensure differences between treated and control groups exceed three times the probable error for significance .

Q. How can researchers model this compound degradation dynamics in soil?

- Methodology : Use a first-order kinetic model:

where = concentration at time , = initial concentration, and = degradation rate constant. Calculate half-life () via . Perform non-linear regression for parameter estimation .

- Data validation : Conduct two-factor ANOVA to assess soil type and microbial activity effects on degradation rates .

Advanced Research Questions

Q. How do metabolic resistance mechanisms in insects influence this compound efficacy?

- Methodology :

Use synergists (e.g., piperonyl butoxide) to inhibit detoxification enzymes (e.g., carboxylesterases).

Compare LC50 values with/without synergists to quantify resistance contribution.

Quantify enzyme activity via spectrophotometric assays (e.g., 3-PBA metabolite detection using HPLC) .

- Data interpretation : Elevated enzyme activity in resistant strains correlates with reduced this compound sensitivity. Validate via Student’s t-test () .

Q. What molecular techniques are suitable for analyzing this compound-induced gene expression changes?

- Methodology :

Extract RNA from exposed organisms (e.g., Helicoverpa armigera larvae).

Perform real-time quantitative PCR (qPCR) with the method to compare gene expression between treated and control groups.

Normalize data using housekeeping genes (e.g., β-actin) and validate primer efficiency .

- Critical pitfalls : Avoid non-linear amplification phases; include no-template controls to exclude contamination .

Q. How can contradictory data on this compound’s environmental persistence be resolved?

- Methodology :

Stratify experiments by environmental variables (e.g., pH, organic matter content).

Use meta-analysis to integrate disparate studies, applying random-effects models to account for heterogeneity.

Report confidence intervals and -values to highlight statistically robust trends .

- Case example : Soil organic matter inversely correlates with degradation rates due to adsorption effects .

Methodological Best Practices

- Experimental reproducibility : Document all protocols in supplementary materials, including equipment specifications and reagent sources (e.g., NIST-certified this compound) .

- Ethical compliance : For studies involving human subjects (e.g., occupational exposure assessments), obtain IRB approval and detail participant selection criteria .

- Data transparency : Share raw datasets via repositories like Figshare or Dryad, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.